Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

Descripción general

Descripción

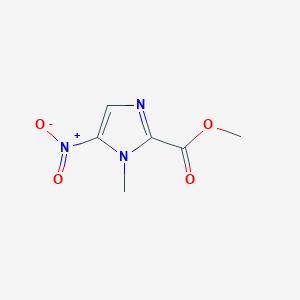

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a nitro group at the 5-position and a carboxylate ester group at the 2-position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate typically involves the nitration of a methyl imidazole derivative. One common method is the nitration of 1-methylimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The resulting 5-nitro-1-methylimidazole is then esterified with methyl chloroformate to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

Reduction: Methyl 1-methyl-5-amino-1H-imidazole-2-carboxylate.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Hydrolysis: 1-Methyl-5-nitro-1H-imidazole-2-carboxylic acid.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate serves as a crucial building block in organic synthesis. Its derivatives are utilized to create more complex molecules, particularly in the synthesis of other imidazole derivatives.

Biology

This compound is investigated for its role in studying enzyme mechanisms and biological pathways involving nitroimidazole derivatives. Its ability to interact with biological molecules makes it valuable for probing enzyme activities and cellular processes.

Medicine

In medicinal chemistry, this compound is explored as a precursor for pharmaceuticals targeting microbial infections. It exhibits significant antimicrobial and antiparasitic properties:

- Antimicrobial Activity : Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for treating resistant strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 μM |

| Escherichia coli | 1.56 μM |

| Candida albicans | 2.0 μM |

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and as an intermediate in synthesizing dyes and pigments. Its unique reactivity allows for various modifications that enhance its utility in different chemical processes.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested using disk diffusion methods, showing significant inhibition zones against resistant strains .

Case Study 2: Antiparasitic Activity

Research highlighted its potential against Helicobacter pylori, the bacterium responsible for gastric ulcers. Compounds derived from this compound were shown to inhibit growth in both metronidazole-sensitive and resistant strains .

Mecanismo De Acción

The mechanism of action of Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and antiparasitic effects. The compound can also act as an inhibitor of specific enzymes by binding to their active sites and interfering with their catalytic activity .

Comparación Con Compuestos Similares

Similar Compounds

Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.

Tinidazole: Another nitroimidazole with similar applications in treating infections.

Ornidazole: Used for its antiparasitic properties.

Uniqueness

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antiparasitic properties. This article explores the mechanisms of action, biological effects, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C₆H₇N₃O₄

- Molecular Weight : 185.14 g/mol

- Functional Groups : Nitro group at the 5-position and a carboxylate ester group at the 2-position of the imidazole ring.

This structure allows for significant reactivity and interaction with various biological molecules, making it a valuable candidate for further research in pharmacology.

The biological activity of this compound primarily results from its ability to undergo reduction by nitroreductases, leading to the formation of reactive intermediates. These intermediates can interact with nucleic acids and proteins, resulting in:

- Antimicrobial Effects : The compound exhibits potent activity against various pathogens by disrupting cellular processes.

- Antiparasitic Activity : It shows effectiveness against parasites through similar mechanisms as observed in related nitroimidazole compounds like metronidazole.

Efficacy Against Bacteria

Research indicates that this compound possesses significant antibacterial properties. It has been tested against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its effectiveness:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Klebsiella pneumoniae | 16.0 |

These results suggest that the compound is particularly effective against Staphylococcus aureus, which is crucial given the rising resistance to conventional antibiotics .

Antiparasitic Activity

This compound has shown promise against various parasitic infections, particularly those caused by protozoa. Studies have reported significant activity against Trypanosoma cruzi, the causative agent of Chagas disease, with effective concentrations comparable to established treatments .

Study on Antimicrobial Resistance

A recent study evaluated the effectiveness of this compound against metronidazole-resistant strains of Helicobacter pylori. The compound demonstrated substantial inhibition zones in disk diffusion assays, indicating its potential as an alternative treatment for infections where resistance is prevalent .

In Vivo Efficacy

In vivo studies using animal models have highlighted the compound's ability to reduce bacterial load significantly. For instance, in a murine model infected with Staphylococcus aureus, treatment with this compound resulted in a notable decrease in infection severity compared to untreated controls .

Propiedades

IUPAC Name |

methyl 1-methyl-5-nitroimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-8-4(9(11)12)3-7-5(8)6(10)13-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEABRXWBICJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555360 | |

| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563-98-0 | |

| Record name | Methyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.